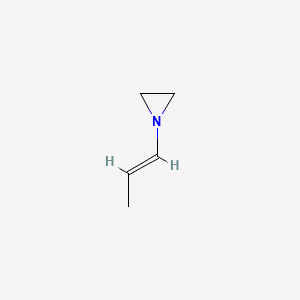
Aziridine, 1-(1-propenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-(1-propenyl)-, (E)-: is an organic compound with the molecular formula C₅H₉N . It is a derivative of aziridine, characterized by the presence of a propenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Aminoethanol: One common method for synthesizing aziridines involves the dehydration of aminoethanol.
Wenker Synthesis: Another method involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination.
Industrial Production Methods: Industrial production of aziridines often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aziridine, 1-(1-propenyl)-, (E)- can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where the propenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Aziridine, 1-(1-propenyl)-, (E)- is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry:
Polymer Production: Aziridines are used in the production of polymers with unique properties, such as high strength and flexibility.
Coatings and Adhesives: They are also used in the formulation of coatings and adhesives due to their reactive nature.
Mechanism of Action
The mechanism of action of aziridine, 1-(1-propenyl)-, (E)- involves its ability to form covalent bonds with various molecular targets. The strained three-membered ring of aziridine makes it highly reactive, allowing it to interact with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity is exploited in both chemical synthesis and biological applications .
Comparison with Similar Compounds
Aziridine, 1-(1-propenyl)-, (Z)-: This is a stereoisomer of the (E)-form, differing in the spatial arrangement of the propenyl group.
Aziridine: The parent compound without the propenyl group.
Ethyleneimine: Another three-membered ring compound with similar reactivity.
Uniqueness: Aziridine, 1-(1-propenyl)-, (E)- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar aziridines. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Properties
CAS No. |
80839-91-4 |
|---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
1-[(E)-prop-1-enyl]aziridine |
InChI |
InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2+ |
InChI Key |
BEUWPRGCKSXXRV-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/N1CC1 |
Canonical SMILES |
CC=CN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















